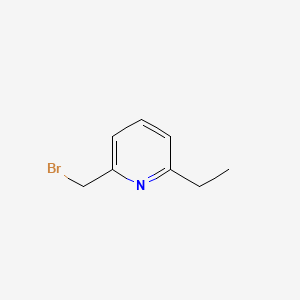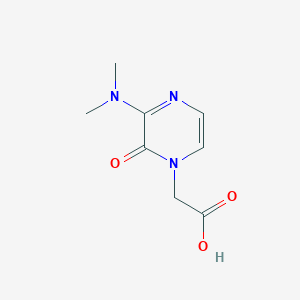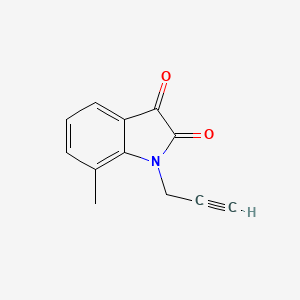![molecular formula C8H6F3N3 B15069891 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine with trifluoromethyl-substituted imidazole derivatives. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds also feature a fused pyridine ring and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with comparable chemical properties and applications.
Uniqueness
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of pharmaceuticals and agrochemicals where such properties are desirable.
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-14-4-13-6-2-5(8(9,10)11)3-12-7(6)14/h2-4H,1H3 |
InChI Key |
CWOSEUZEHNOXHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)



![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)


![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)

![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)

![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
